molecular formula C10H10N4O2 B14728062 2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide CAS No. 5466-18-2

2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide

Cat. No.: B14728062
CAS No.: 5466-18-2
M. Wt: 218.21 g/mol
InChI Key: QUCGQRBUSSFDHR-UHFFFAOYSA-N
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Description

2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide is an organic compound with the molecular formula C10H10N4O2 It is known for its unique structure, which includes a cyano group, a methoxyphenyl group, and a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various oxidizing and reducing agents. Reaction conditions vary depending on the desired product but often involve heating and stirring .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest due to their biological activities .

Scientific Research Applications

2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide involves its interaction with molecular targets and pathways. The cyano and carbonyl functions of the compound enable it to react with common bidentate reagents, forming a variety of heterocyclic compounds. These reactions can influence biological pathways and molecular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Properties

CAS No.

5466-18-2

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-cyano-2-[(4-methoxyphenyl)diazenyl]acetamide

InChI

InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)13-14-9(6-11)10(12)15/h2-5,9H,1H3,(H2,12,15)

InChI Key

QUCGQRBUSSFDHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC(C#N)C(=O)N

Origin of Product

United States

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